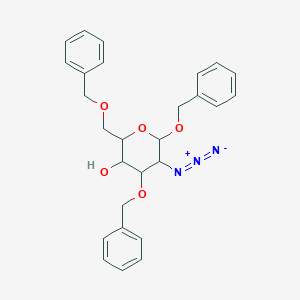

Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-アジド-3,6-ジ-O-ベンジル-2-デオキシ-β-D-グルコピラノシドベンジルエステルは、分子式C27H29N3O5、分子量475.55の合成糖誘導体です 。この化合物は、グルコピラノシド環の2位にアジド基、3位、6位、および2-デオキシ位にベンジル基が存在することで特徴付けられます。その安定性と反応性から、主に合成糖化学において使用されています。

2. 製法

2-アジド-3,6-ジ-O-ベンジル-2-デオキシ-β-D-グルコピラノシドベンジルエステルの合成は、適切なグルコピラノシド前駆体から始まり、複数の手順を必要とするプロセスです。主な手順には次のものがあります。

ヒドロキシル基の保護: 3位と6位のヒドロキシル基は、ベンジル基を使用して保護されます。

アジド基の導入: アジド基は、通常はアジ化ナトリウムを用いた置換反応によって、2位に導入されます。

準備方法

The synthesis of Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside involves multiple steps, starting from a suitable glucopyranoside precursor. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups at the 3 and 6 positions are protected using benzyl groups.

Introduction of the Azido Group: The azido group is introduced at the 2-position through a substitution reaction, typically using sodium azide.

Deprotection and Purification: The final compound is obtained by deprotecting the intermediate and purifying it using chromatographic techniques.

化学反応の分析

2-アジド-3,6-ジ-O-ベンジル-2-デオキシ-β-D-グルコピラノシドベンジルエステルは、次のようなさまざまな化学反応を起こします。

還元: アジド基は、パラジウム触媒存在下で水素などの還元剤を使用してアミノ基に還元できます。

置換: ベンジル基は、適切な条件下で他の保護基または官能基に置換できます。

これらの反応で使用される一般的な試薬には、アジ化ナトリウム、水素ガス、パラジウム触媒などがあります。生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。

科学的研究の応用

2-アジド-3,6-ジ-O-ベンジル-2-デオキシ-β-D-グルコピラノシドベンジルエステルは、特に以下のような分野で、科学研究において広く使用されています。

合成糖化学: より複雑な糖構造を合成するためのビルディングブロックとして役立ちます。

生物学的研究: この化合物は、糖タンパク質相互作用と生物学的プロセスにおける糖の役割を研究するために使用されます。

作用機序

2-アジド-3,6-ジ-O-ベンジル-2-デオキシ-β-D-グルコピラノシドベンジルエステルの作用機序は、主にクリックケミストリー反応に参加する能力に関連しています。アジド基は、銅触媒の存在下でアルキンと反応してトリアゾールを形成することができます。トリアゾールは安定で生体直交性です。 この特性により、生体複合化や標識研究に役立ちます .

6. 類似化合物の比較

2-アジド-3,6-ジ-O-ベンジル-2-デオキシ-β-D-グルコピラノシドベンジルエステルに類似した化合物には、以下のようなものがあります。

- メチル2,3,4-トリ-O-ベンジル-α-D-グルコピラノシド

- β-L-グルコピラノシルクロリド, 2,3,4,6-テトラアセテート

- 2,3,4,6-テトラ-O-アセチル-β-D-クロログルコース

これらの化合物と比較して、2-アジド-3,6-ジ-O-ベンジル-2-デオキシ-β-D-グルコピラノシドベンジルエステルは、アジド基の存在によって独特であり、異なる反応性と安定性を付与します .

類似化合物との比較

Similar compounds to Benzyl 2-azido-3,6-di-O-benzyl-2-deoxy-beta-D-glucopyranoside include:

- Methyl 2,3,4-tri-O-benzyl-alpha-D-glucopyranoside

- Beta-L-Glucopyranosyl chloride, 2,3,4,6-tetraacetate

- 2,3,4,6-tetra-O-acetyl-beta-D-chloroglucose

Compared to these compounds, this compound is unique due to the presence of the azido group, which imparts distinct reactivity and stability .

特性

分子式 |

C27H29N3O5 |

|---|---|

分子量 |

475.5 g/mol |

IUPAC名 |

5-azido-4,6-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol |

InChI |

InChI=1S/C27H29N3O5/c28-30-29-24-26(33-17-21-12-6-2-7-13-21)25(31)23(19-32-16-20-10-4-1-5-11-20)35-27(24)34-18-22-14-8-3-9-15-22/h1-15,23-27,31H,16-19H2 |

InChIキー |

HEPLJHDCXLLGPB-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)COCC2C(C(C(C(O2)OCC3=CC=CC=C3)N=[N+]=[N-])OCC4=CC=CC=C4)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({Tricyclo[5.2.1.0,2,6]decan-8-yl}amino)propan-1-ol](/img/structure/B12284525.png)

![1-[3-(Benzyloxy)cyclobutyl]methanamine](/img/structure/B12284529.png)

![5-[2-(benzenesulfonyl)ethyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole](/img/structure/B12284562.png)

![[1,2-Benzenediolato(2)-O,O']oxotitanium](/img/structure/B12284568.png)

![Ethyl (1S,2R,3S,4S,5S)-2,3-O-(Isopropylidene)-4-hydroxybicyclo[3.1.0]hexanecarboxylate](/img/structure/B12284571.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-(2-nitroethyl)-](/img/structure/B12284577.png)